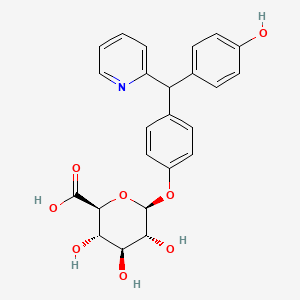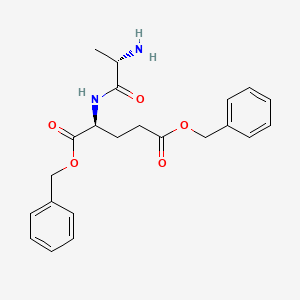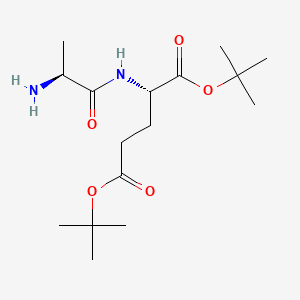
2-Oxobutanoic Acid-13C,d5 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in various scientific research fields, including metabolic studies, environmental analysis, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobutanoic Acid-13C,d5 Sodium Salt typically involves the incorporation of stable isotopes, such as Carbon-13 and Deuterium, into the molecular structure. This process often requires specialized equipment and reagents to ensure the precise placement of isotopes. The reaction conditions may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of advanced techniques such as isotope exchange reactions and catalytic processes to incorporate the isotopes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxobutanoic Acid-13C,d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Oxobutanoic Acid-13C,d5 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand biochemical processes.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied in environmental analysis to detect pollutants and contaminants in air, water, soil, and food.
Mécanisme D'action
The mechanism of action of 2-Oxobutanoic Acid-13C,d5 Sodium Salt involves its role as a stable isotope-labeled compound. It is used to trace metabolic pathways and study the interactions of molecules within biological systems. The molecular targets and pathways involved include enzymes and metabolic intermediates that participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxobutanoic Acid Sodium Salt: Similar in structure but without the isotope labeling.
2-Oxobutyric Acid Sodium Salt: Another variant with slight structural differences.
Sodium α-Ketobutyrate: A related compound used in similar applications.
Uniqueness
2-Oxobutanoic Acid-13C,d5 Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. This feature makes it particularly valuable in studies requiring detailed metabolic and biochemical insights.
Propriétés
Numéro CAS |
1286996-74-4 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
108.112 |
Nom IUPAC |
3,3,4,4,4-pentadeuterio-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1D3,2D2 |
Clé InChI |
TYEYBOSBBBHJIV-OJOHWHDRSA-N |
SMILES |
CCC(=O)C(=O)O |
Synonymes |
2-Oxobutyric Acid-13C,d5 Sodium; 2-Ketobutanoic Acid-13C,d5 Sodium; 2-Ketobutyric Acid-13C,d5 Sodium; 2-Oxobutyric Acid-13C,d5 Sodium; 3-Methylpyruvic Acid-13C,d5- Sodium; Propionylformic Acid-13C,d5; α-Ketobutyric Acid-13C,d5; α-keto-n-Butyric Acid- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


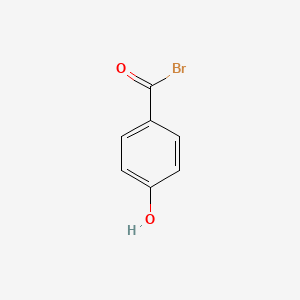
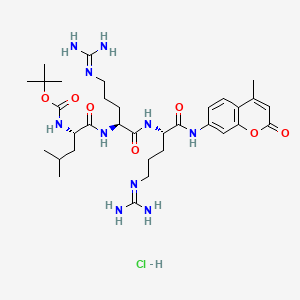
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

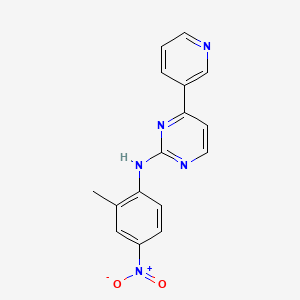
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B588376.png)
